(R)-4-Amino-4-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

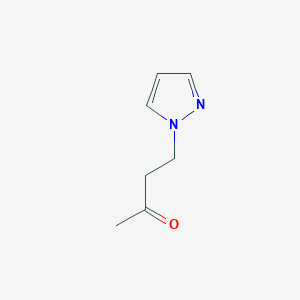

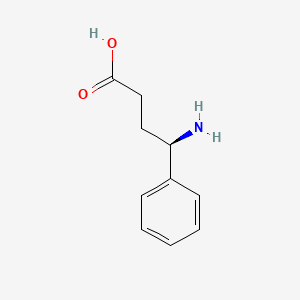

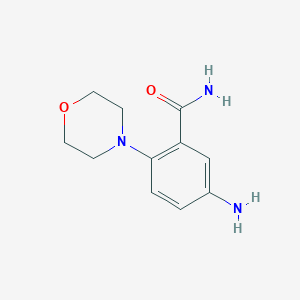

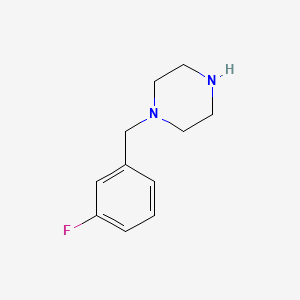

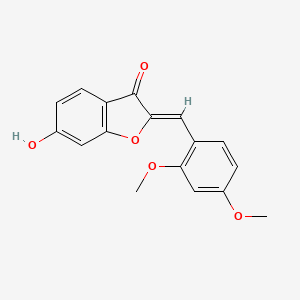

(R)-4-Amino-4-phenylbutanoic acid is a chiral amino acid that serves as a building block in the synthesis of various pharmaceuticals. It is structurally characterized by the presence of an amino group and a phenyl group attached to a four-carbon chain with a carboxylic acid terminus. This compound is of interest due to its potential applications in drug development and its role in the manufacture of industrial products .

Synthesis Analysis

The synthesis of related compounds such as (R)-2-amino-4-hydroxybutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid has been achieved through biocatalytic methods. These methods involve the use of enzymes such as aldolases and transaminases, which allow for stereoselective synthesis. For instance, a class II pyruvate aldolase from E. coli and an R-selective transaminase were used to synthesize (R)-2-amino-4-hydroxybutanoic acid from formaldehyde and alanine . Similarly, (R)-2-hydroxy-4-phenylbutanoic acid was synthesized enzymatically from 2-oxo-4-phenylbutanoic acid using l-phenylalanine dehydrogenase and d-lactate dehydrogenase .

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-4-Amino-4-phenylbutanoic acid has been determined through various techniques, including X-ray crystallography. For example, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was elucidated using X-ray analysis of its methyl ester hydrobromide derivative . Quantum chemical computations and molecular docking studies have also been employed to analyze the structure and predict the biological activity of 4-amino-3-phenylbutanoic acid .

Chemical Reactions Analysis

The reactivity of the amino and carboxy groups in 4-amino-3-phenylbutanoic acid has been exploited to create various derivatives. Tetrazole-containing derivatives were synthesized by replacing the terminal amino group with a tetrazol-1-yl fragment, demonstrating the versatility of the compound in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3-phenylbutanoic acid and its derivatives have been studied through experimental and theoretical methods. Vibrational spectra analysis, including IR and Raman spectroscopy, has been used to provide qualitative and quantitative interpretations of the compound's structure. Theoretical calculations have been performed to determine properties such as the HOMO-LUMO energy gap, dipole moment, polarizability, and molecular first-order hyperpolarizability . Additionally, the enantioselective hydrolysis of related compounds has been shown to produce (R)- and (S)-4-amino-3-phenylbutanoic acids with high enantiomeric purities, highlighting the importance of chirality in the compound's properties .

Aplicaciones Científicas De Investigación

Therapeutic Effects in Proteostasis Maintenance (R)-4-Amino-4-phenylbutanoic acid, known for its role as a chemical chaperone, has been investigated for its therapeutic effects in maintaining proteostasis. This compound helps in preventing misfolded protein aggregation and alleviates endoplasmic reticulum stress, which is crucial for protein folding in membranes or secretion out of the cell. Failure in maintaining ER homeostasis can lead to protein misfolding, resulting in cell and organ pathology. By facilitating protein folding in the ER and attenuating the unfolded protein response activation, (R)-4-Amino-4-phenylbutanoic acid could potentially alleviate various pathologies related to protein misfolding diseases (Kolb et al., 2015).

Analytical Applications in Amino Acid Detection The compound has also found applications in analytical biochemistry, particularly in the detection, isolation, and analysis of amino acids, peptides, and proteins across a broad spectrum of disciplines. Its interaction with ninhydrin, which forms a distinctive chromophore with primary amino groups, is a cornerstone in amino acid analysis methodologies used in agricultural, biochemical, clinical, and environmental sciences, among others (Friedman, 2004).

Applications in Peptide Studies Further, (R)-4-Amino-4-phenylbutanoic acid serves as a precursor in the synthesis of spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid). TOAC, a spin label probe incorporated into peptides, aids in analyzing peptide backbone dynamics and secondary structure through spectroscopic methods. This has paved the way for in-depth studies on peptide interactions with membranes, proteins, and nucleic acids, significantly contributing to our understanding of peptide functionality in biological systems (Schreier et al., 2012).

Sensor Development for Amino Acid Detection Moreover, the utility of (R)-4-Amino-4-phenylbutanoic acid extends into the development of sensors and biosensors for detecting amino acids. Its properties are leveraged in creating sensitive materials for electrochemical sensors and biosensors, which are critical for medical and pharmaceutical applications. These advancements underscore the potential of conducting polymers and molecularly imprinted polymers in enhancing electroanalytical performances for amino acid detection (Dinu & Apetrei, 2022).

Safety And Hazards

The safety and hazards associated with an amino acid like “®-4-Amino-4-phenylbutanoic acid” would depend on various factors including its toxicity, reactivity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Direcciones Futuras

The future directions for research on “®-4-Amino-4-phenylbutanoic acid” could include exploring its potential biological roles, developing efficient synthesis methods, and investigating its physical and chemical properties. This could lead to new insights and potential applications for this compound .

Propiedades

IUPAC Name |

(4R)-4-amino-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLDIVWWGHNQB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Amino-4-phenylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)